N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Description
N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a heterocyclic acetamide derivative featuring a benzotriazinone core linked to a 3-(methylsulfanyl)phenyl group via an acetamide bridge. The benzotriazinone moiety (4-oxo-1,2,3-benzotriazin-3(4H)-yl) is a pharmacophoric scaffold known for its role in modulating biological activity, particularly in enzyme inhibition and ligand-receptor interactions .
Properties
Molecular Formula |
C16H14N4O2S |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C16H14N4O2S/c1-23-12-6-4-5-11(9-12)17-15(21)10-20-16(22)13-7-2-3-8-14(13)18-19-20/h2-9H,10H2,1H3,(H,17,21) |
InChI Key |
HXKRHHFKDDWCCB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves the following steps:
Formation of the Benzotriazinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzotriazinone ring.
Attachment of the Methylsulfanylphenyl Group: The methylsulfanylphenyl group is introduced through a substitution reaction, where a suitable phenyl derivative reacts with the benzotriazinone intermediate.
Final Coupling: The final step involves coupling the intermediate with an acetamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: The benzotriazinone ring can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced benzotriazinone derivatives, and various substituted phenyl derivatives.
Scientific Research Applications
N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of N-substituted 2-arylacetamides, which share structural similarities with bioactive molecules like benzylpenicillin derivatives . Below is a detailed comparison with key analogs:
Core Structural Variations
2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3-pyridinyl)acetamide
- Molecular Formula : C₁₄H₁₁N₅O₂
- Key Features : Replaces the 3-(methylsulfanyl)phenyl group with a 3-pyridinyl substituent.
- This may limit blood-brain barrier penetration compared to the SMe-containing target compound .
N-(3-chloro-4-fluorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
- Molecular Formula : C₁₅H₁₀ClFN₄O₂
- Key Features : Substitutes the SMe group with halogen atoms (Cl, F) on the phenyl ring.
- However, the reduced lipophilicity compared to SMe may alter pharmacokinetic profiles .
Functional Group Modifications
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide
- Key Features: Replaces benzotriazinone with a quinazolinone core and introduces a sulfamoyl group.
- Impact: The sulfamoyl group confers acidity and hydrogen-bonding capacity, likely improving solubility but reducing passive diffusion across membranes. Quinazolinone cores are associated with kinase inhibition, suggesting divergent biological targets compared to benzotriazinones .
Azinphos-methyl (Organophosphate Derivative)
- Molecular Formula : C₁₀H₁₂N₃O₃PS₂
- Key Features: Contains a phosphorodithioate group linked to the benzotriazinone core.
- Impact: This class functions as acetylcholinesterase inhibitors (pesticides), highlighting the benzotriazinone’s versatility. The acetamide bridge in the target compound replaces the organophosphate, reducing neurotoxicity and repurposing the scaffold for therapeutic applications .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Structural Insights: The benzotriazinone core is critical for π-π stacking and hydrogen-bond interactions, as observed in crystallographic studies using SHELX software .
- Activity Trends :
Biological Activity
N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its structural formula, which includes a methylsulfanyl group attached to a phenyl ring and a benzotriazine moiety. The presence of these functional groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar compounds that share structural features with this compound. For instance, derivatives containing benzene sulfonamide and imidazole moieties demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells. The most promising compounds exhibited IC50 values ranging from 6 to 18 µM in these assays .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 11 | HeLa | 6 | Induced apoptosis via caspase activation |
| Compound 12 | HeLa | 7 | Induced apoptosis via caspase activation |
| Compound 13 | HeLa | 18 | Induced apoptosis via caspase activation |
The anticancer effects observed in related compounds are primarily attributed to their ability to induce apoptosis in cancer cells. This process involves several key mechanisms:
- Caspase Activation : Activation of caspases leads to programmed cell death.
- Cell Cycle Arrest : Compounds were shown to cause an increase in the sub-G1 phase population, indicating cell cycle arrest prior to apoptosis.
- Metabolic Stability : Investigations into metabolic stability revealed that these compounds undergo oxidation reactions in human liver microsomes, which may influence their bioavailability and efficacy .
Case Studies
A study examining the biological activity of related compounds indicated that the introduction of a methylsulfanyl group significantly enhanced cytotoxicity against cancer cells. In vitro assays demonstrated a concentration-dependent increase in early apoptotic cells when treated with these derivatives. The findings suggest that structural modifications can lead to improved therapeutic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
